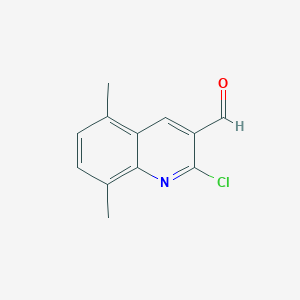

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

Description

The exact mass of the compound 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5,8-dimethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVWOQZZSJDOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354994 | |

| Record name | 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323196-71-0 | |

| Record name | 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 323196-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde chemical properties

An In-depth Technical Guide to 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde: Properties, Synthesis, and Reactivity

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of quinoline, a privileged scaffold found in numerous natural products and pharmaceuticals, this molecule serves as a versatile and powerful building block.[1][2] Its unique architecture, featuring a quinoline core substituted with a reactive chlorine atom at the 2-position and a formyl (aldehyde) group at the 3-position, provides two distinct and orthogonal handles for chemical modification. This dual reactivity allows for the systematic construction of complex molecular libraries, making it an invaluable intermediate in the discovery of novel therapeutic agents, including antimicrobial, anticancer, and antiviral drugs.[2][3][4] This guide offers a comprehensive overview of its chemical properties, established synthetic protocols, and key reactive pathways, providing researchers and drug development professionals with the foundational knowledge to leverage its full synthetic potential.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 323196-71-0 | |

| Molecular Formula | C₁₂H₁₀ClNO | |

| Molecular Weight | 219.67 g/mol | |

| Appearance | Solid | |

| InChI Key | MEVWOQZZSJDOBU-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(C)c2nc(Cl)c(C=O)cc12 |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for its identification and for monitoring reaction progress.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a highly deshielded singlet for the aldehyde proton, typically appearing around δ 10.5 ppm.[5] The aromatic protons on the quinoline ring system will resonate in the δ 7.1-8.9 ppm range, with specific shifts and coupling patterns dependent on their positions.[5] The two methyl groups at the 5- and 8-positions are expected to appear as sharp singlets further upfield, generally in the δ 2.5-2.8 ppm region.[5]

-

¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde group is a key diagnostic peak in the ¹³C NMR spectrum, resonating significantly downfield around δ 189 ppm.[5] The remaining carbons of the quinoline core and the methyl groups will appear at their characteristic chemical shifts.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the principal functional groups. A strong absorption band corresponding to the C=O stretch of the conjugated aldehyde is typically observed around 1690-1705 cm⁻¹.[6] Additional characteristic peaks include those for aromatic C=C stretching (1580-1600 cm⁻¹) and the C-Cl bond (~775 cm⁻¹).[5]

-

Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight (219.67), along with a characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis via Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][7] This powerful formylation and cyclization reaction transforms readily available N-arylacetamides into the target quinoline structure in a single pot.

Causality of the Vilsmeier-Haack Approach

The reaction's success hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9] This electrophile is highly reactive towards electron-rich aromatic systems, such as the N-arylacetamide precursor. The subsequent intramolecular cyclization is directed by the acetamide group, which ultimately forms the pyridine ring of the quinoline system. The choice of an N-(2,5-dimethylphenyl)acetamide precursor specifically directs the reaction to yield the desired 5,8-dimethyl substitution pattern.

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous compounds.[5][6][10][11]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~3-5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~3-4 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained between 0-5 °C. After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add solid N-(2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to 75-90 °C. Maintain this temperature for 4-10 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[5][11] The extended heating is often necessary for precursors with methyl substitutions.[5]

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[12] An immediate precipitate should form.

-

Purification: Stir the aqueous mixture for 30 minutes, then filter the solid product. Wash the precipitate thoroughly with cold water to remove residual DMF and inorganic salts. The crude product can be dried and recrystallized from a suitable solvent, such as ethyl acetate, to yield the purified this compound.[5][12]

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the distinct reactivity of its two primary functional groups, which can be addressed selectively or in tandem to generate diverse heterocyclic frameworks.

Caption: Key reaction pathways for functionalization.

Reactions Involving the 3-Carbaldehyde Group

The aldehyde functionality is a classic electrophilic site, readily participating in a wide array of condensation and addition reactions.

-

Schiff Base Formation: This is one of the most common transformations, involving the condensation of the aldehyde with primary amines (such as substituted anilines or hydrazines) to form imines (Schiff bases).[2][5] This reaction is typically catalyzed by a few drops of glacial acetic acid in a protic solvent like methanol or ethanol and provides a straightforward method to introduce diverse N-aryl or N-alkyl substituents.[5][13]

-

Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-chloro-5,8-dimethylquinolin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This transformation introduces a new functional group for further elaboration, such as esterification or etherification.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) in the presence of a base leads to the formation of a new C=C bond at the 3-position, providing a route to more complex conjugated systems.[14]

Reactions at the 2-Chloro Position

The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[1][3] This makes it an excellent leaving group.

-

Substitution with S-Nucleophiles: Treatment with sodium sulfide (Na₂S) in DMF readily displaces the chloride to form the corresponding 2-mercaptoquinoline-3-carbaldehyde.[12] This thiol derivative is itself a valuable intermediate for building fused thiazole or thiophene ring systems.

-

Substitution with O-Nucleophiles: In the presence of strong base and an alcohol (e.g., methanolic KOH), the 2-chloro group can be substituted by an alkoxy group.[15] Under different conditions, hydrolysis can lead to the formation of the corresponding 2-quinolone tautomer.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a suitable handle for modern cross-coupling reactions. Conditions for Suzuki (with boronic acids) or Sonogashira (with terminal alkynes) couplings can be employed to form new carbon-carbon bonds, significantly expanding the molecular complexity by attaching new aryl or alkynyl fragments.[3][16]

Applications in Medicinal Chemistry and Drug Discovery

The quinoline core is a cornerstone of medicinal chemistry, integral to drugs with activities spanning anti-malarial, anti-bacterial, anti-cancer, and anti-viral applications.[2][4] this compound is a strategic starting material for accessing novel quinoline-based therapeutics for several reasons:

-

Scaffold for Diversity: The dual reactivity at the C2 and C3 positions allows for the creation of large, diverse libraries of compounds from a single, common intermediate.

-

Bioisosteric Replacement: The chloro group can be replaced with a variety of other functionalities (e.g., -SH, -OR, -NHR), enabling fine-tuning of a molecule's steric and electronic properties to optimize binding with biological targets.

-

Proven Pharmacophore: Derivatives of 2-chloroquinoline-3-carbaldehyde have demonstrated significant biological potential. For example, compounds synthesized from this scaffold have been identified as dual inhibitors of the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, highlighting its relevance in the development of novel antiviral agents.[4]

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory when handling this compound.

-

GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

-

Storage: It is classified as a combustible solid (Storage Class 11) and should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically versatile and high-value intermediate for chemical research and pharmaceutical development. Its well-defined synthesis via the Vilsmeier-Haack reaction and the predictable, orthogonal reactivity of its chloro and formyl groups provide a robust platform for the construction of complex heterocyclic systems. The demonstrated biological relevance of its derivatives underscores its importance as a key building block in the ongoing search for next-generation therapeutic agents. A thorough understanding of its chemical properties and reactive tendencies, as detailed in this guide, is essential for unlocking its full potential in modern organic synthesis.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.

- Chemicalbook. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis.

- Ningbo Inno Pharmchem Co.,Ltd. (2025, October 9). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.

- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515.

- Sigma-Aldrich. 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde.

- The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances.

- Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709.

- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

- PubChem. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. National Center for Biotechnology Information.

- Olagboye, S. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 20355-20389.

- Das, U., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry, 68, 116867.

- Goud, T. K., & Reddy, C. S. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 227-230.

- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

- BenchChem. (2025). Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methylquinoline.

- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry - Section B, 51B(7), 1070-1077.

- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98.

- Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 276-291.

- Wikipedia. Vilsmeier–Haack reaction.

- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(12), 2593-2597.

- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. ijsr.net [ijsr.net]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemijournal.com [chemijournal.com]

- 12. rsc.org [rsc.org]

- 13. chemijournal.com [chemijournal.com]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

An In-Depth Technical Guide to 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (CAS No. 323196-71-0), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and applications as a key intermediate in the development of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and antitumor properties.[2][3][4] The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of its pharmacological profile. This compound, with its reactive chloro and formyl groups, serves as a powerful synthon for the construction of a diverse array of complex heterocyclic systems.[1][5]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 323196-71-0 | [6] |

| Molecular Formula | C₁₂H₁₀ClNO | [7] |

| Molecular Weight | 219.67 g/mol | [7] |

| Appearance | Solid | Generic |

| IUPAC Name | This compound | [7] |

| InChI | InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 | [7] |

| SMILES | CC1=CC=C2C(=C1)C=C(C(=O))C(Cl)=N2 | Generic |

Safety Information:

Synthesis via the Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[3][9] This reaction involves the formylation and cyclization of an appropriately substituted N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The causality behind this synthetic choice lies in its high regioselectivity and the ready availability of the starting materials. The electron-donating methyl groups at the 5- and 8-positions of the starting acetanilide facilitate the electrophilic aromatic substitution by the Vilsmeier reagent, leading to good yields of the desired quinoline.

Reaction Mechanism

The Vilsmeier-Haack reaction for the synthesis of this compound proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(2,5-dimethylphenyl)acetamide attacks the Vilsmeier reagent.

-

Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization, followed by dehydration to form the quinoline ring.

-

Hydrolysis: Subsequent hydrolysis of the iminium salt yields the final aldehyde product.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound based on established procedures for similar compounds.[10]

Materials:

-

N-(2,5-dimethylphenyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Ethyl acetate (for recrystallization)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place anhydrous N,N-dimethylformamide (3 equivalents).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add freshly distilled phosphorus oxychloride (POCl₃) (12-15 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.

-

To this mixture, add N-(2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise, while maintaining the temperature below 10 °C.

-

After the addition of the acetanilide, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.

-

A solid precipitate will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining DMF and inorganic salts.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the crude product from a suitable solvent such as ethyl acetate.

Self-Validation: The success of the synthesis can be confirmed by determining the melting point of the purified product and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy). The expected spectroscopic data should be consistent with the structure of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two reactive functional groups: the chloro group at the 2-position and the carbaldehyde group at the 3-position. These sites allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various fused heterocyclic systems.[3][5]

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is key to building molecular diversity.

Reactions at the 3-Carbaldehyde Position

The aldehyde group is a versatile functional handle that can undergo a variety of reactions, including:

-

Condensation Reactions: With active methylene compounds to form α,β-unsaturated ketones.

-

Schiff Base Formation: With primary amines to yield imines, which can be further cyclized.[11]

-

Reduction: To the corresponding alcohol.

-

Oxidation: To the corresponding carboxylic acid.

The dual reactivity of this compound allows for the one-pot synthesis of complex polycyclic molecules, which is highly desirable in drug discovery for the rapid generation of compound libraries.

Applications in Drug Development

The quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases. Derivatives of 2-chloroquinoline-3-carbaldehydes have been investigated for their potential as:

-

Anticancer Agents: By serving as intermediates for the synthesis of fused heterocyclic systems that can interact with biological targets such as kinases or DNA.[2]

-

Antimicrobial Agents: The quinoline nucleus is a key component of many antibacterial and antifungal drugs.[2][12]

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory activity.[2]

The ability to readily modify the 2- and 3-positions of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of novel quinoline-based compounds, a fundamental practice in medicinal chemistry.

Spectroscopic Characterization

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9-11 ppm). The aromatic protons on the quinoline ring will appear in the aromatic region (δ 7-9 ppm), and the methyl protons will be observed as singlets in the upfield region (δ 2-3 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 180 ppm). The aromatic carbons will resonate in the typical range of δ 120-150 ppm. The carbons of the methyl groups will appear in the upfield region.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be present around 1690-1710 cm⁻¹. Aromatic C=C and C=N stretching vibrations will also be observed.[9]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel heterocyclic compounds with therapeutic potential. Its straightforward synthesis via the Vilsmeier-Haack reaction and the dual reactivity of its chloro and formyl groups provide a robust platform for the generation of diverse molecular architectures. This guide has provided a detailed overview of its synthesis, properties, reactivity, and applications, offering a solid foundation for researchers and scientists working in the field of drug discovery and medicinal chemistry.

References

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & El-Ahl, A.-A. S. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 211-276. [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 851297. [Link]

-

ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

-

Bayoumi, W. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [Link]

-

PubChem. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. [Link]

-

Gondru, R., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(12), 311-313. [Link]

-

Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B, 1290-1293. [Link]

-

ResearchGate. (2013). ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications. [Link]

-

Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. [Link]

-

Shaikh, S. A. L., & Tekale, A. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. [Link]

-

Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. [Link]

-

Torkaman, Z., et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link]

-

ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. newsama.com [newsama.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2-CHLORO-5,8-DIMETHYL-3-QUINOLINECARBALDEHYDE CAS#: 323196-71-0 [m.chemicalbook.com]

- 7. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. combi-blocks.com [combi-blocks.com]

- 9. ijsr.net [ijsr.net]

- 10. chemijournal.com [chemijournal.com]

- 11. chemijournal.com [chemijournal.com]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

Structure elucidation of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the definitive structural elucidation of this compound, a key heterocyclic building block. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and instead offer an integrated strategy where each analytical step logically informs the next, creating a self-validating workflow. We will explore not just what to do, but why specific experimental choices are made and how to interpret the resulting data cohesively to confirm the molecule's precise architecture.

Foundational Synthesis: The Vilsmeier-Haack Approach

The synthesis of functionalized quinolines is often efficiently achieved through the Vilsmeier-Haack reaction.[1] This method constructs the quinoline core in a highly regioselective manner, making it the preferred route for obtaining the target compound, this compound. The reaction proceeds via the cyclization of an N-arylacetamide in the presence of the Vilsmeier reagent (a chloroiminium ion formed in situ from phosphorus oxychloride and N,N-dimethylformamide).[1][2]

Synthetic Workflow Diagram

Caption: Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reagent Formation: In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature is maintained below 5°C.[2] Allow the resulting mixture to stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Cyclization: To the prepared reagent, add solid N-(2,5-dimethylphenyl)acetamide portion-wise.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90°C for 6-10 hours.[3][4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium carbonate or sodium bicarbonate solution to a pH of 7-8.[5] The resulting precipitate is the crude product.

-

Purification: Filter the solid product, wash thoroughly with cold water, and dry. Further purification is achieved by recrystallization from a suitable solvent like ethyl acetate to yield the pure this compound.[6]

The Integrated Elucidation Strategy

A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unassailable confirmation of the molecular structure.

Overall Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Spectroscopic Analysis: Deconstructing the Molecule

With a pure sample, we proceed to the core analytical phase. The data presented below are predicted values based on known spectral data for analogous quinoline derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and formula. For this compound, Electron Ionization (EI) is a suitable method.

Protocol: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane). Inject the solution into the mass spectrometer.

Data Interpretation: The key is to identify the molecular ion peak (M⁺) and its characteristic isotopic pattern. The presence of a single chlorine atom results in two peaks: one for the molecule with the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M⁺+2), with a relative intensity ratio of approximately 3:1.[7]

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₁₀ClNO | Calculated from atomic constituents. |

| Molecular Weight | 219.67 g/mol | Based on the molecular formula. |

| m/z (M⁺) | 219 | Corresponds to the molecule with the ³⁵Cl isotope. |

| m/z (M⁺+2) | 221 | Corresponds to the molecule with the ³⁷Cl isotope. |

| Intensity Ratio | ~3:1 (219:221) | Natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). |

| Key Fragments | 190/192 (Loss of CHO) | Fragmentation of the aldehyde group. |

| 184 (Loss of Cl) | Cleavage of the carbon-chlorine bond. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground sample.[8] Acquire the spectrum over the range of 4000–400 cm⁻¹.

Data Interpretation: The spectrum will confirm the presence of the aldehyde and the substituted quinoline core.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | ~3050 | Confirms the aromatic quinoline ring.[7][9] |

| Aldehyde C-H Stretch | ~2850 & ~2750 | A characteristic doublet for the aldehyde C-H bond.[1] |

| Aldehyde C=O Stretch | ~1695 | Strong absorption indicating the carbonyl group.[1][5][7] |

| C=C / C=N Stretches | 1600, 1550, 1480 | Multiple bands confirming the quinoline ring system.[1][7][10] |

| C-Cl Stretch | ~780 | Indicates the presence of the carbon-chlorine bond.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential.

Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Acquire spectra on a 400 MHz or higher field spectrometer.

1D NMR Data Interpretation:

| ¹H NMR | Atom | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-aldehyde | ~10.5 | Singlet (s) | 1H | Highly deshielded proton of the formyl group.[1][4] | |

| H4 | ~8.7 | Singlet (s) | 1H | Deshielded by adjacent -CHO, -Cl, and ring nitrogen.[1] | |

| H7 | ~7.6 | Doublet (d) | 1H | Aromatic proton ortho to H6. | |

| H6 | ~7.3 | Doublet (d) | 1H | Aromatic proton ortho to H7. | |

| 8-CH₃ | ~2.7 | Singlet (s) | 3H | Methyl group attached to the aromatic ring.[4] | |

| 5-CH₃ | ~2.5 | Singlet (s) | 3H | Methyl group attached to the aromatic ring.[4] | |

| ¹³C NMR | Atom | Predicted Shift (δ, ppm) | Rationale | ||

| C-aldehyde | ~189 | Carbonyl carbon of the aldehyde.[4] | |||

| C2 | ~152 | Carbon bearing the electronegative Cl atom. | |||

| C4 | ~148 | Deshielded by adjacent substituents and ring N. | |||

| C8a, C4a | ~145, ~137 | Quaternary carbons at the ring fusion. | |||

| C5, C8 | ~135, ~130 | Aromatic carbons bearing methyl groups. | |||

| C6, C7 | ~128, ~126 | Aromatic CH carbons. | |||

| C3 | ~125 | Carbon bearing the aldehyde group. | |||

| 8-CH₃, 5-CH₃ | ~21, ~18 | Methyl group carbons.[4] |

2D NMR for Definitive Assignment:

While 1D NMR provides a strong foundation, 2D NMR experiments are required to unambiguously connect the pieces.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment is critical to confirm the coupling between adjacent protons. A cross-peak between the signals at ~7.6 ppm and ~7.3 ppm would definitively prove they are H7 and H6, respectively, and are adjacent on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, allowing for the confident assignment of all CH carbons (C4, C6, C7, C-aldehyde, and the methyl carbons).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons. It validates the placement of all substituents and quaternary carbons.

Key HMBC Correlations Diagram

Sources

- 1. ijsr.net [ijsr.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemijournal.com [chemijournal.com]

- 4. chemijournal.com [chemijournal.com]

- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. mdpi.com [mdpi.com]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This versatile heterocyclic compound is a valuable building block in the synthesis of complex molecular architectures with significant potential in medicinal chemistry and materials science.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this nucleus exhibit a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The reactivity of substituted quinolines, such as this compound, provides a robust platform for developing novel therapeutic agents and functional materials. The strategic placement of a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position makes this molecule a key intermediate for extensive chemical derivatization.[3][4]

Core Molecular Profile

This compound is a solid organic compound characterized by its distinct quinoline core functionalized with two methyl groups, a chloro substituent, and a carbaldehyde group.

Physicochemical and Structural Data

The fundamental properties of this molecule are summarized below, providing essential data for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [5][6] |

| Molecular Weight | 219.67 g/mol | [5][6] |

| CAS Number | 323196-71-0 | [5] |

| Appearance | Solid | [5] |

| InChI Key | MEVWOQZZSJDOBU-UHFFFAOYSA-N | [5] |

| SMILES String | Cc1ccc(C)c2nc(Cl)c(C=O)cc12 | [5] |

Molecular Structure Visualization

The structural arrangement of this compound is depicted below. The planarity of the quinoline ring system and the orientation of its substituents are critical determinants of its chemical reactivity and biological interactions.

Caption: 2D structure of this compound.

Synthesis Protocol: The Vilsmeier-Haack Reaction

The synthesis of 2-chloroquinoline-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This powerful formylation and cyclization method transforms substituted acetanilides into the target quinoline structure in a one-pot process.

Mechanistic Rationale

The reaction proceeds via two key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong electrophile, reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

-

Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of the precursor, N-(2,5-dimethylphenyl)acetamide, attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by dehydration and hydrolysis upon aqueous workup, yields the final this compound product. The choice of a substituted acetanilide is crucial as it directs the regiochemistry of the cyclization to form the quinoline core.[8]

Experimental Workflow

The following protocol is a representative procedure adapted from established methods for analogous compounds.[7][9]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde AldrichCPR 323196-71-0 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chemijournal.com [chemijournal.com]

- 8. ijsr.net [ijsr.net]

- 9. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The presence of a chloro group at the 2-position and a carbaldehyde group at the 3-position makes this molecule a versatile intermediate for the synthesis of more complex, biologically active molecules[2]. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of subsequent synthetic transformations.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of spectroscopic signals. The structure of this compound with the standard numbering convention is presented below.

Caption: Molecular structure and atom numbering of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction[3]. This reaction involves the formylation and cyclization of an appropriate acetanilide derivative.

Experimental Protocol: Vilsmeier-Haack Reaction

Sources

A Comprehensive Technical Guide to the NMR and IR Spectra of Substituted 2-Chloroquinoline-3-carbaldehydes

Abstract

Substituted 2-chloroquinoline-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile synthons in the synthesis of a wide array of fused heterocyclic systems with significant pharmacological potential.[1] Their utility in drug discovery and medicinal chemistry necessitates a profound understanding of their structural and electronic properties. This technical guide provides an in-depth analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic features of these molecules. We will explore the characteristic spectral signatures, the influence of various substituents on these properties, and the underlying principles governing these observations. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to aid in the unambiguous characterization of this important molecular scaffold.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] Within this family, 2-chloroquinoline-3-carbaldehydes have emerged as exceptionally valuable intermediates.[2] The presence of three distinct reactive sites—the electrophilic aldehyde group, the reactive C2-chlorine atom susceptible to nucleophilic substitution, and the quinoline ring itself—provides a platform for extensive chemical modification and the construction of complex molecular architectures.[3]

Accurate and efficient characterization of these intermediates is the bedrock of successful synthetic campaigns. Spectroscopic techniques, particularly NMR and IR, are the most powerful tools for this purpose. This guide explains the causality behind the observed spectral data, providing a self-validating system for structural confirmation.

Synthesis of 2-Chloroquinoline-3-carbaldehydes: The Vilsmeier-Haack Approach

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This one-pot cyclization and formylation reaction utilizes substituted acetanilides as starting materials.

Mechanism and Rationale: The reaction proceeds via the in situ formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][4] The acetanilide then undergoes cyclization and subsequent formylation to yield the target molecule. The use of PCl₅ can be advantageous in some cases, requiring a smaller amount of the chlorinating agent.[2] The reaction is highly dependent on the electronic nature of the substituents on the parent acetanilide; electron-donating groups generally facilitate the reaction and lead to higher yields, while strongly deactivating groups can result in lower yields or reaction failure.[2]

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Generalized Experimental Protocol: Vilsmeier-Haack Synthesis

-

Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) cooled to 0-5 °C in an ice bath, slowly add phosphorus oxychloride (POCl₃, 5-10 eq.) dropwise, maintaining the temperature.[5]

-

Addition of Substrate: After stirring for 5-10 minutes, add the corresponding substituted acetanilide (1 eq.) portion-wise to the prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 70-90 °C and maintain for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Workup: After completion, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

-

Isolation: A precipitate will form. Isolate the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethyl acetate) yields the pure product.[5][7]

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is an indispensable tool for identifying the key functional groups present in the molecule. The spectrum provides direct evidence for the aldehyde group and the aromatic quinoline core.

The most prominent and diagnostic absorption is the strong C=O stretching vibration of the aldehyde, which typically appears in the 1690-1715 cm⁻¹ range.[6][7] Its precise position is sensitive to the electronic environment; conjugation with the quinoline ring system lowers the frequency compared to a simple aliphatic aldehyde.[8][9] Further substitution on the benzenoid ring can fine-tune this position.

Confirmation of the aldehyde is provided by the characteristic C-H stretching vibrations of the formyl proton. These appear as two distinct, medium-to-weak bands, often near 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ .[7][9][10] The latter band is particularly diagnostic as few other absorptions occur in this region.[9]

Other key vibrations include the C=C and C=N stretching modes of the quinoline ring, which give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.[7][11] The C-Cl stretch is typically found in the fingerprint region between 650-800 cm⁻¹ , though its identification can sometimes be complicated by other absorptions.[12]

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity | Comments |

| Aldehyde C-H Stretch | 2820 - 2880 and 2720 - 2780 | Weak to Medium | The band near 2720 cm⁻¹ is highly diagnostic.[9][10][13] |

| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong | Position influenced by conjugation and substituents.[7][14] |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | Medium to Strong | A series of bands indicating the quinoline core.[11][15] |

| C-Cl Stretch | 650 - 800 | Medium to Strong | Located in the fingerprint region.[12] |

Table 1: Summary of characteristic IR absorption bands for 2-chloroquinoline-3-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural elucidation and confirmation of substituent positions.

Caption: Numbering scheme for the 2-chloroquinoline-3-carbaldehyde scaffold.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by several highly deshielded signals in the aromatic region.

-

Aldehyde Proton (-CHO): This is the most downfield signal, appearing as a sharp singlet typically in the range of δ 10.0 - 10.8 ppm .[6][7] Its significant deshielding is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.

-

H4 Proton: The proton at the C4 position is also strongly deshielded, appearing as a singlet between δ 8.5 - 9.0 ppm .[6][7] This is a result of the anisotropic effects of the adjacent aldehyde and the electron-withdrawing influence of both the ring nitrogen and the C2-chloro group.

-

Benzenoid Protons (H5, H6, H7, H8): These protons resonate in the δ 7.5 - 8.3 ppm region.[7] Their precise chemical shifts and coupling patterns (J-values) are dictated by the substitution pattern on the benzenoid ring. For an unsubstituted ring, one can typically observe two doublets (H5, H8) and two triplets or doublet of doublets (H6, H7), reflecting ortho and meta couplings.

-

Influence of Substituents: The electronic properties of substituents on the benzenoid ring predictably alter the chemical shifts.[16]

-

Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase electron density, shielding nearby protons and causing an upfield shift (to lower ppm values).[16]

-

Electron-Withdrawing Groups (EWGs) like -NO₂ or additional halogens decrease electron density, deshielding protons and causing a downfield shift (to higher ppm values).[16]

-

It is also important to note that quinoline derivatives can exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions in solution.[16][17]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

-

Aldehyde Carbon (C3-CHO): This is the most downfield carbon signal, found in the δ 188 - 192 ppm range.[6]

-

Quinoline Ring Carbons:

-

C2 and C4: These carbons are significantly deshielded due to their proximity to the electronegative chlorine atom and the ring nitrogen, respectively.

-

C3: The chemical shift of this carbon is influenced by both the attached aldehyde and the C2-chloro group.

-

The remaining carbons of the quinoline ring appear in the typical aromatic region of δ 120 - 150 ppm . The specific assignments require 2D NMR techniques for confirmation.

-

2D NMR for Unambiguous Assignment

For complex, polysubstituted derivatives, 1D NMR spectra can become crowded. Two-dimensional NMR experiments are essential for definitive structural proof.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to, resolving ambiguities in the crowded aromatic region.[16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this class of molecules. It reveals correlations between protons and carbons over two or three bonds.[16] Key correlations include the link from the aldehyde proton (¹H) to the C3 and C4 carbons (¹³C), and from the H4 proton (¹H) to C2, C3, and the bridgehead carbons. This experiment is invaluable for confirming the overall connectivity and placement of substituents.

Caption: Key 2- and 3-bond HMBC correlations for structural verification.

Table 2: Representative NMR Data (in CDCl₃)

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 2-Chloroquinoline-3-carbaldehyde [7] | 10.59 (s, 1H, CHO), 8.79 (s, 1H, H4), 8.12 (d, 1H, H8), 8.03 (d, 1H, H5), 7.99 (t, 1H, H6), 7.74 (t, 1H, H7) | ~189.5 (CHO), other signals consistent with structure.[6] |

| 2,6-Dichloroquinoline-3-carbaldehyde [6][7] | 10.58 (s, 1H, CHO), 8.69 (s, 1H, H4), 8.06 (dd, 1H, H7), 7.6 (d, 1H, H8), 7.23 (s, 1H, H5) | ~189.5 (CHO), other signals consistent with structure.[6] |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde [7] | 10.57 (s, 1H, CHO), 8.68 (s, 1H, H4), 8.01 (d, 1H, H8), 7.75 (d, 1H, H7), 7.28 (s, 1H, H5), 3.40 (s, 3H, OCH₃) | Data not fully reported, but shifts align with expected substituent effects. |

Conclusion

The spectroscopic analysis of substituted 2-chloroquinoline-3-carbaldehydes is a systematic process grounded in the fundamental principles of IR and NMR. The aldehyde functionality provides highly characteristic and unmissable signals in both techniques: a strong C=O stretch around 1690-1715 cm⁻¹ in the IR and a sharp singlet above 10 ppm in the ¹H NMR spectrum. The quinoline core gives rise to a predictable pattern of aromatic signals, which are systematically modulated by the electronic nature and position of substituents. Mastery of this spectral data, complemented by 2D NMR techniques for complex cases, empowers researchers to confidently characterize these vital synthetic intermediates, accelerating the discovery and development of novel therapeutic agents.

References

-

M. A. A. Mohamed, R. E. Khidre, A. A. F. Wasfy. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

A. A. F. Wasfy, M. A. A. Mohamed, R. E. Khidre. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

M. G. Meléndez-Rodríguez, et al. (2014). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Taylor & Francis Online. [Link]

-

Anonymous. (2014). Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry. [Link]

-

Wasfy, A. A. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Tekale AS, Shaikh SAL, Tirpude HA. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

-

T. A. Mohamed, et al. (2016). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

S. S. Mohapatra, et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]

-

D. Choudhary, S. L. Khokra. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

A. M. G. Silva, et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

-

A. A. F. Wasfy, et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

M. S. Refat, et al. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. [Link]

-

A. S. P. Krzyżanowska, et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

-

S. Ulahannan, et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

D. Choudhary, S. L. Khokra. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Research Bible. [Link]

-

Unknown Author. (n.d.). The features of IR spectrum. SlideShare. [Link]

-

A. S. Tekale, et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

-

A. A. El-Gohary, et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. [Link]

-

M. Bakthadoss, et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

D. K. Kumar, et al. (2010). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry. [Link]

-

A. M. Asiri, et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

-

Unknown Author. (n.d.). IR Lecture Notes. [Link]

-

M. Bakthadoss, et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

-

A. A. F. Wasfy, et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

S. A. Sandford, et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Astrophysics Data System. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

-

F. Nawaz Khan, et al. (2009). 2-Chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

-

LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. chemijournal.com [chemijournal.com]

- 7. ijsr.net [ijsr.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. repository.uncw.edu [repository.uncw.edu]

A Technical Guide to the Quantum Mechanical Density Functional Theory (DFT) Analysis of 2-chloroquinoline-3-carboxaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the quantum mechanical analysis of 2-chloroquinoline-3-carboxaldehyde (2CQ3CALD), a molecule of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document details the computational protocols and interpretive frameworks used to elucidate the molecule's structural, vibrational, and electronic properties. We explore the causality behind methodological choices, such as the selection of the B3LYP functional with the 6-311++G(d,p) basis set. Key analyses, including molecular geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are presented with their theoretical underpinnings and practical implications. The insights derived from these computational studies are crucial for understanding the reactivity of 2CQ3CALD and accelerating its application in rational drug design and development.

Introduction: The Significance of 2-chloroquinoline-3-carboxaldehyde in Drug Discovery

Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] This broad bioactivity has established the quinoline motif as a cornerstone in the development of numerous therapeutic agents.[1][5]

Among its many derivatives, 2-chloroquinoline-3-carboxaldehyde (C₁₀H₆ClNO) is a compound of particular interest.[6] The presence of two highly reactive moieties—the chloro group at position 2 and the carboxaldehyde group at position 3—makes it a versatile precursor for synthesizing a wide array of more complex, biologically active molecules.[5][6] Understanding the fundamental quantum mechanical properties of this foundational molecule is paramount for predicting its reactivity, stability, and interaction with biological targets.

This guide serves as an in-depth exploration of 2CQ3CALD using Density Functional Theory (DFT), a powerful computational method for investigating molecular systems. By dissecting its electronic structure, vibrational modes, and reactive sites, we can provide a robust, data-driven foundation for its strategic use in drug discovery and materials science.

Theoretical Framework: An Overview of Density Functional Theory (DFT)

Density Functional Theory is a class of quantum mechanical modeling methods used to investigate the electronic structure of many-body systems, such as atoms and molecules.[7] Its popularity in chemistry and materials science stems from its favorable balance of accuracy and computational efficiency. The foundational principle of DFT, established by Hohenberg and Kohn, is that the total energy of a system is a unique functional of its electron density.[7] This allows the complex many-electron problem to be simplified, focusing on the spatially dependent electron density rather than the full many-electron wavefunction.

The practical application of DFT requires the selection of two key components:

-

The Exchange-Correlation Functional: This component approximates the complex exchange and correlation interactions between electrons. A wide variety of functionals exist, from simpler Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA) and hybrid functionals. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is one of the most widely used due to its proven success in reproducing experimental results for a broad range of organic molecules.[6][8][9]

-

The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set determine the flexibility and accuracy of the calculation. The Pople-style basis set 6-311++G(d,p) is a popular choice for molecules like 2CQ3CALD.[6][10] It is a triple-zeta basis set that provides a flexible description of the valence electrons and includes diffuse functions (++) to accurately model lone pairs and anions, as well as polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds.

The judicious selection of both the functional and basis set is critical for obtaining reliable and predictive computational results.[7]

Computational Methodology: A Step-by-Step Protocol

The DFT analysis of 2CQ3CALD follows a systematic and self-validating workflow. The protocol described here is based on methodologies reported in the scientific literature for this specific molecule.[6][10]

Software and Initial Structure Preparation

The initial molecular structure of 2CQ3CALD can be drawn using a molecular editor like GaussView or Chemcraft. This initial geometry serves as the starting point for the calculations. All computations are typically performed using a quantum chemistry software package, with Gaussian 09W being a commonly cited choice.[6][8]

Ground State Geometry Optimization

The primary step is to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.

-

Step 1: The initial structure of 2CQ3CALD is submitted for geometry optimization.

-

Step 2: The optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set.[6][10] The algorithm iteratively adjusts the positions of the atoms until the forces on each atom are negligible and the total energy is minimized.

-

Step 3: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point on the potential energy surface, not a stable structure.

Vibrational Frequency Analysis

This analysis predicts the molecule's infrared (IR) and Raman spectra, which arise from the various vibrational modes of the chemical bonds.

-

Step 1: Using the results from the frequency calculation, the theoretical vibrational wavenumbers are obtained.

-

Step 2: These theoretical frequencies are uniformly scaled to correct for systematic errors arising from the harmonic approximation and basis set imperfections. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of 0.961 is commonly applied.[6][10]

-

Step 3: The scaled frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra, which can then be compared directly with experimental data for validation.

Electronic and Reactivity Property Calculation

With the validated, optimized geometry, a series of single-point calculations are performed to determine the molecule's electronic properties. These calculations do not re-optimize the geometry but compute various properties based on the ground-state electron density. This includes the generation of data for Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analysis.[6]

Figure 1: A generalized workflow for the DFT analysis of a molecule.

Results and Discussion: Interpreting the Computational Data

This section details the key insights that can be extracted from a DFT analysis of 2-chloroquinoline-3-carboxaldehyde.

Molecular Geometry

The geometry optimization provides the most stable 3D structure of 2CQ3CALD in the gaseous phase.[6] The resulting bond lengths, bond angles, and dihedral angles are fundamental parameters that dictate the molecule's overall shape and steric properties. Theoretical calculations have shown excellent agreement with experimental data for key parameters, such as the C2–Cl13 bond length, which was calculated at 1.751 Å and observed experimentally at 1.7519 Å.[6] Minor deviations between theoretical and experimental values are expected, as computational models typically simulate an isolated molecule in the gas phase, whereas experimental data is often derived from the solid (crystal) state where intermolecular forces are present.[6][10]

Figure 2: Schematic of 2-chloroquinoline-3-carboxaldehyde.

| Parameter | Bond | Calculated Length (Å)[6] |

| Bond Length | C2-Cl13 | 1.751 |

| C=O | 1.206 | |

| C-C (ring) | 1.375 - 1.487 | |

| C-H (ring) | 1.083 - 1.112 | |

| Table 1: Selected optimized geometric parameters for 2CQ3CALD calculated at the B3LYP/6-311++G(d,p) level. |

Vibrational Spectra Analysis

The comparison of calculated and experimental vibrational frequencies is a critical validation step. Key vibrational modes for 2CQ3CALD include the C=O stretching of the aldehyde group, C-Cl stretching, and various C-H and C-C stretching and bending modes within the quinoline ring. For instance, the characteristic C=O stretching vibration is observed experimentally in the FT-IR spectrum at 1693 cm⁻¹ and is calculated theoretically at 1717 cm⁻¹ (with 90% Potential Energy Distribution), showing good correlation.[6][10] Such analyses confirm the identity of functional groups and validate the accuracy of the computational model.

| Vibrational Mode | Functional Group | Experimental (FT-IR, cm⁻¹)[6] | Calculated (Scaled, cm⁻¹)[6] |

| C=O Stretch | Aldehyde | 1693 | 1717 |

| C-H Stretch | Aromatic | 3107, 3058 | 3078, 3067 |

| C-H Stretch | Aldehyde | 2870, 2750 | 2757 |

| C-C Stretch | Aromatic Ring | 1612, 1577 | 1590, 1578 |

| Table 2: Comparison of key experimental and calculated vibrational frequencies for 2CQ3CALD. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11][12] The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial descriptor of molecular reactivity and stability.[12][13]

-

A small HOMO-LUMO gap implies that little energy is required to excite an electron from the ground state, correlating with high chemical reactivity and low kinetic stability.

-

A large HOMO-LUMO gap suggests high stability and low reactivity.

For 2CQ3CALD, DFT calculations show that the HOMO is primarily localized over the quinoline ring system, while the LUMO is distributed across the entire molecule, including the carboxaldehyde and chloro substituents.[6] The energy gap provides quantitative insight into its electronic properties and susceptibility to charge transfer.

Figure 3: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack.[6][14] It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution:

-

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

-

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

-

Green: Regions of neutral potential.

In 2CQ3CALD, the MEP surface clearly shows the most negative potential (red) localized around the highly electronegative oxygen atom of the carboxaldehyde group and the nitrogen atom of the quinoline ring.[6] This indicates these are the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms exhibit a positive potential (blue), making them susceptible to nucleophilic attack.[6]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated molecular orbitals into localized orbitals that align with Lewis structure concepts (i.e., bonds and lone pairs).[6][15] This method is particularly useful for quantifying intramolecular charge transfer and delocalization. By examining the "second-order perturbation energy" (E(2)), NBO analysis reveals the stabilization energy associated with electron donation from a filled "donor" orbital to an empty "acceptor" orbital.[6] In 2CQ3CALD, significant stabilization energies are found for interactions involving the lone pairs of the nitrogen and oxygen atoms donating into adjacent antibonding orbitals, confirming a high degree of electron delocalization which contributes to the molecule's overall stability.[6][10]

Conclusion

The quantum mechanical analysis of 2-chloroquinoline-3-carboxaldehyde via Density Functional Theory offers profound insights into its intrinsic molecular properties. This guide has detailed a robust computational protocol, from initial geometry optimization to the interpretation of advanced electronic properties. The close agreement between theoretical predictions (e.g., vibrational frequencies and molecular geometry) and experimental data validates the B3LYP/6-311++G(d,p) level of theory as a reliable model for this system.[6]